molecular formula C5H3F7O2 B3041140 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal CAS No. 261760-13-8

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal

Cat. No.: B3041140
CAS No.: 261760-13-8
M. Wt: 228.06 g/mol
InChI Key: OTKGJIRFRGHHTK-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal is a fluorinated organic compound with the molecular formula C5H3F7O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal typically involves the fluorination of precursor compounds. One common method is the reaction of 3,4,4,4-tetrafluorobutanal with trifluoromethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination or gas-phase fluorination, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in studies involving fluorinated biomolecules and their interactions.

    Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its unique properties.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

    3,4,4,4-Tetrafluorobutanal: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.

    3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanol: The alcohol derivative of the compound, with distinct chemical properties.

    3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanoic acid: The carboxylic acid derivative, used in different chemical contexts.

Uniqueness

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal is unique due to the presence of both the tetrafluoro and trifluoromethoxy groups. This combination imparts specific reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O2/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKGJIRFRGHHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(F)(F)F)(OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal
Reactant of Route 2
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal
Reactant of Route 3
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal
Reactant of Route 4
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal
Reactant of Route 5
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal
Reactant of Route 6
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal

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